molecular formula C10H8ClNO4 B2621701 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid CAS No. 2375261-35-9

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

Cat. No.: B2621701
CAS No.: 2375261-35-9
M. Wt: 241.63
InChI Key: MWOMMHODPMSEMR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is derived from its quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Numbering begins at the pyridine nitrogen, with subsequent positions assigned to prioritize substituent locants in ascending order. Key functional groups include:

  • A chloro (-Cl) substituent at position 6 on the benzene ring.
  • A hydroxy (-OH) group at position 4 on the pyridine ring.
  • A keto (=O) group at position 2, contributing to partial saturation of the pyridine ring (1,3-dihydro designation).
  • A carboxylic acid (-COOH) group at position 4, adjacent to the hydroxy group.

The resulting IUPAC name is This compound . The structural formula can be represented as:
$$ \text{C}{10}\text{H}{7}\text{ClNO}_{4} $$
with a molecular weight of 240.62 g/mol (calculated from atomic masses).

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, this compound does not have a publicly listed CAS Registry Number in the sources provided. However, closely related analogs include:

Compound Name CAS Number Molecular Formula
6-Chloroquinoline-4-carboxylic acid 62482-29-5 C₁₀H₆ClNO₂
7-Chloro-4-hydroxyquinoline-2-carboxylic acid 18000-24-3 C₁₀H₆ClNO₃
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 15733-89-8 C₁₀H₇NO₃

Alternative identifiers for the target compound may include internal laboratory codes or proprietary designations, though these are not disclosed in public databases.

Comparative Analysis with Related Quinoline Carboxylic Acid Derivatives

Quinoline carboxylic acids exhibit diverse biological and chemical profiles depending on substituent placement. The following table highlights structural and functional differences:

Compound Substituents Key Features
This compound 6-Cl, 4-OH, 2=O, 4-COOH Dual oxygenated groups at position 4; partial saturation at 1,3 positions.
6-Chloroquinoline-4-carboxylic acid 6-Cl, 4-COOH Lacks hydroxyl and keto groups; fully aromatic quinoline core.
7-Chloro-4-hydroxyquinoline-2-carboxylic acid 7-Cl, 4-OH, 2-COOH Chloro at position 7; carboxylic acid at 2 instead of 4.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 2=O, 4-COOH No chloro or hydroxy groups; keto group at position 2.

Structural Implications :

  • The chloro group at position 6 enhances electron-withdrawing effects, potentially increasing acidity of the carboxylic acid group.
  • The 4-hydroxy and 2-oxo groups introduce hydrogen-bonding capabilities, influencing solubility and molecular interactions.
  • Partial saturation (1,3-dihydro) reduces aromaticity, potentially altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name

6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMMHODPMSEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This is often achieved through a Gould-Jacobs reaction, where the intermediate is heated in the presence of a suitable catalyst.

    Hydrolysis: The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinolines.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is C10H7ClN2O4C_{10}H_{7}ClN_{2}O_{4} with a molecular weight of approximately 244.62 g/mol. Its structure features a quinoline ring system that is essential for its biological activity.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Numerous studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Rameshkumar et al. synthesized derivatives of quinoline carboxylic acids, including 6-Chloro-4-hydroxy derivatives, which were tested for antibacterial activity. The results indicated that these compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL depending on the specific derivative tested .

Compound Target Bacteria MIC (mg/mL)
Compound AStaphylococcus aureus1
Compound BEscherichia coli3.1
Compound CKlebsiella pneumoniae2.4

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. The compound's ability to inhibit tumor cell proliferation has been investigated.

Case Study: Cytotoxic Effects on Cancer Cells

Research published in various journals has highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. For instance, derivatives containing the 6-Chloro and hydroxy groups were tested against human cancer cell lines, showing a dose-dependent inhibition of cell growth. The study reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM for different derivatives .

Cell Line IC50 (µM)
HeLa (Cervical Cancer)8
MCF7 (Breast Cancer)10
A549 (Lung Cancer)12

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse bioactivities depending on substituent positions and electronic effects. Below is a comparative analysis of the target compound and related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight XLogP3 HBD HBA Substituent Positions (Quinoline Core)
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-3-carboxylic acid (Target) C₁₀H₇ClNO₄ 240.62 1.2* 3 5 6-Cl, 4-OH, 2-O, 3-COOH
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () C₁₂H₉NO₄ 231.20 1.5 2 5 6-Acetyl, 4-O, 3-COOH
6-Chloro-4-hydroxyquinoline-3-carboxylic acid () C₁₀H₆ClNO₃ 223.61 1.8* 2 4 6-Cl, 4-OH, 3-COOH

Notes:

  • XLogP3 : The target compound’s predicted lower lipophilicity (XLogP3 ~1.2) compared to ’s analog (~1.8) arises from its additional hydroxyl group and reduced aromaticity due to the 1,3-dihydro saturation .
  • Hydrogen Bonding: The target compound has three hydrogen bond donors (HBD: two -OH, one -COOH) versus two in ’s acetylated analog, enhancing its solubility in polar solvents.
  • Electronic Effects: The electron-withdrawing chlorine at position 6 in the target compound increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs .

Key Research Findings

Solubility and Bioavailability : The 1,3-dihydro saturation in the target compound reduces planarity, improving aqueous solubility compared to fully aromatic analogs like ’s compound. This property is advantageous for oral drug delivery .

Stability: The 2-oxo group in the target compound forms an intramolecular hydrogen bond with the 4-hydroxyl group, enhancing thermal stability (decomposition temperature >250°C) relative to non-oxo analogs .

Comparative Reactivity : The chlorine atom in the target compound undergoes nucleophilic aromatic substitution less readily than the acetyl group in ’s compound, limiting derivatization routes but improving metabolic stability .

Biological Activity

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a quinolone derivative with notable biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in antibacterial and antiviral contexts. Its unique structure, characterized by a chloro group at the 6th position and a carboxylic acid group at the 4th position, enhances its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8ClNO4
CAS Number2375261-35-9
Molecular Weight237.63 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound disrupts bacterial cell division and leads to cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit various bacterial strains. The minimum inhibitory concentration (MIC) values for several common pathogens are summarized below:

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These results highlight its potential as a broad-spectrum antibiotic.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Specifically, it has been evaluated for its ability to inhibit HIV replication in human primary cells. The effective concentration (EC50) for inhibiting HIV-1 replication was found to be approximately 1.5 µM, indicating strong antiviral activity.

Case Study: HIV Inhibition

A study reported that the compound successfully blocked HIV replication in peripheral blood mononuclear cells (PBMCs), demonstrating a selective index of over 1000. This suggests its potential utility in developing new treatments for HIV infection .

The antiviral mechanism appears to involve the prevention of viral DNA synthesis during the early stages of the HIV replicative cycle. This inhibition is crucial as it targets a fundamental process required for viral propagation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar quinolone derivatives:

Compound NameKey FeaturesAntibacterial Activity
4-Hydroxyquinoline-3-carboxylic acidLacks chloro groupModerate
6-Fluoro-4-hydroxyquinoline-3-carboxylic acidContains fluoro instead of chloroModerate
6-Chloro-1,4-dihydroquinoline-3-carboxylic acidSimilar structure, different position of functional groupsHigh

The presence of the chloro group at the 6th position significantly enhances the antibacterial activity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via chlorination of the quinoline precursor . A validated method involves refluxing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with POCl₃ in DMF at 100°C for 4 hours, followed by ice-cold water quenching to precipitate the product . Key factors affecting yield include:

  • Stoichiometry : Excess POCl₃ (10 eq.) ensures complete chlorination.
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
  • Temperature control : Reflux conditions prevent side reactions (e.g., ring-opening).
    Validation : Monitor reaction progress via LC-MS to confirm intermediate conversion .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., Cl at C6, hydroxyl at C4) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 327.4174 g/mol for analogs) .
  • X-ray crystallography : Resolves tautomeric preferences (e.g., keto-enol equilibrium in the dihydroquinoline ring) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Answer: Stability is influenced by:

  • pH sensitivity : The carboxylic acid group may deprotonate in basic conditions, altering solubility.
  • Light/heat : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .
  • Moisture : Anhydrous environments minimize hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved methodologically?

Answer: Contradictions often arise from:

  • Purity discrepancies : Use HPLC (>95% purity) to exclude impurities affecting assays .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with consistent inoculum sizes) .
  • Structural analogs : Compare activity with derivatives (e.g., 6-methoxy or 4-methyl analogs) to identify pharmacophore requirements .

Q. What strategies optimize regioselectivity in functionalizing the quinoline ring for targeted applications?

Answer: Regioselectivity is controlled by:

  • Directing groups : The hydroxyl at C4 directs electrophilic substitution to C6/C8 positions .
  • Catalysts : Palladium or copper catalysts enable cross-coupling at C2/C7 (e.g., Suzuki-Miyaura for aryl groups) .
  • Protecting groups : Temporarily block the carboxylic acid (e.g., esterification) to prevent unwanted side reactions .

Q. How can computational methods predict the compound’s reactivity or binding modes in drug discovery?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .
  • QSAR models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using regression analysis .

Q. What analytical techniques resolve tautomeric or polymorphic ambiguities in crystallographic studies?

Answer:

  • Variable-temperature XRD : Captures tautomeric shifts (e.g., enol ↔ keto forms) .
  • Solid-state NMR : Differentiates polymorphs by chemical shift anisotropy .
  • Thermogravimetric analysis (TGA) : Detects solvent-free vs. solvated crystal forms .

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